molecular formula C26H24N2O6 B613315 Z-D-Dap(Fmoc)-OH CAS No. 185968-90-5

Z-D-Dap(Fmoc)-OH

Cat. No.: B613315
CAS No.: 185968-90-5
M. Wt: 460,49 g/mole
InChI Key:
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps. The process begins with the protection of the amino groups using Fmoc and Cbz protecting groups. The reaction conditions often include the use of bases like diisopropylethylamine (DIPEA) and solvents such as dimethylformamide (DMF). The final product is obtained through purification techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems like high-performance liquid chromatography (HPLC) are common. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and modified amino acids, which are crucial intermediates in the synthesis of more complex molecules .

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active peptides.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid primarily involves its role as a protected amino acid derivative. The Fmoc and Cbz groups protect the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, leading to the synthesis of desired peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is unique due to its dual protection with both Fmoc and Cbz groups. This dual protection allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNXKRRMCSKJJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679831
Record name N-[(Benzyloxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185968-90-5
Record name N-[(Benzyloxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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